5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid
Description
Properties
CAS No. |
50632-84-3 |
|---|---|
Molecular Formula |
C7H10F3NO3 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)6(14)11-4-2-1-3-5(12)13/h1-4H2,(H,11,14)(H,12,13) |
InChI Key |
JROSMTZIKFXOMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:
Starting Material: L-ornithine
Reagent: Trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield L-ornithine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-ornithine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetyl group can modulate the activity of enzymes by acting as an inhibitor or activator. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Trifluoroacetylated Amino Acids
- (2S,3S)-3-Methyl-2-(2,2,2-trifluoroacetamido)-pentanoic acid (TFA-L-Ile, L-2): This branched-chain amino acid derivative shares the TFA-protected amine but incorporates a methyl group at the third carbon. Synthesized via ethyl trifluoroacetate acylation, it demonstrates high yields (85–98%) and optical activity ([α]₂₀ᴅ = −7.3 to −8.3) .
- 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid: A cyclic analog with a piperidine ring, this compound exhibits a similarity score of 0.82 to the target molecule. The constrained ring structure alters solubility and hydrogen-bonding capacity, making it less polar than linear pentanoic acid derivatives .
Thiadiazol/Thiazol-Modified Pentanoic Acids
- 5-(5-(2-Phenylpropanamido)-1,3,4-thiadiazol-2-yl)pentanoic acid (14f): Substitution with a phenylpropanamido-thiadiazol ring introduces aromaticity and heterocyclic rigidity. NMR data (δ 7.25–7.35 ppm for aromatic protons) confirm the substituent’s electronic effects, while a 91% synthetic yield highlights efficient coupling strategies .
- Its ¹H NMR spectrum shows distinct thiazol proton signals (δ 7.16 ppm) and high yield (91%) .
Bulky N-Substituted Derivatives
- 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid: This derivative, used as a hapten in antibody studies, features a bulky phenylcyclohexyl group. Its binding affinity for the phencyclidine (PCP) receptor correlates strongly (r² = 0.80) with pharmacological activity, underscoring the impact of steric bulk on receptor interactions .
- 5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic acid: With dual benzyl and phenylacetyl substituents, this compound exhibits reduced solubility due to hydrophobic interactions, contrasting with the TFA group’s electronegative profile .
Structural and Functional Analysis
Electronic and Steric Effects
- The TFA group’s electron-withdrawing nature increases the carboxylic acid’s acidity (lower pKa) compared to acetyl or benzyl-protected analogs. This enhances solubility in polar solvents and stability under acidic conditions.
- Thiadiazol/thiazol derivatives (e.g., 14f, 26) exhibit π-π stacking and hydrogen-bonding capabilities, making them suitable for enzyme active-site targeting. In contrast, the TFA group’s compact size favors membrane permeability .
Pharmacological Implications
- Antibody Binding : The TFA group’s small size and electronegativity minimize steric hindrance, enabling selective antibody recognition, as demonstrated in PCP receptor studies .
- Metabolic Stability : TFA protection resists enzymatic degradation better than acetyl or benzyl groups, extending in vivo half-life .
Comparative Data Table
Biological Activity
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid (CAS No. 50632-84-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of pentanoic acid derivatives with trifluoroacetic anhydride or similar reagents. This method yields a compound with unique electronic properties due to the presence of the trifluoroacetyl group, which may influence its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 1 μg/mL against MRSA, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus (ATCC 25923) | 3.90 |
| Compound B | S. aureus (MRSA) | 1.00 |
| Compound C | E. coli | Not Active |
2. Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain tumor cells while sparing normal cells, thus offering a potential therapeutic window for cancer treatment. The compound's mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | <10 | High Cytotoxicity |
| MCF-7 (Breast Cancer) | >20 | Low Cytotoxicity |
The biological activity of this compound is believed to be mediated through its ability to interact with specific enzymes and receptors involved in cellular signaling and metabolism. The trifluoroacetyl group may enhance lipophilicity and facilitate membrane permeability, allowing the compound to exert its effects more effectively within target cells.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines compared to untreated controls.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival times, suggesting a promising avenue for further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via coupling reactions. For example, trifluoroacetyl-protected amines can react with activated carboxylic acid derivatives (e.g., pentanoic acid chloride) under anhydrous conditions. Catalysts like HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to enhance coupling efficiency. Solvents such as DMF or dichloromethane are ideal for maintaining reaction homogeneity. Post-synthesis, purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine:acid chloride) and inert atmosphere conditions to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR (in DMSO- or CDCl) confirm structural integrity. Key signals include the trifluoroacetyl carbonyl (~160-165 ppm in C NMR) and the α-proton to the amide (~2.2-2.7 ppm in H NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]: ~270.2 Da). Fragmentation patterns help identify side products.
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95% desired).
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the compound’s stability under physiological conditions, and what degradation products are observed?
- Methodology : Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Samples are analyzed at intervals via LC-MS to monitor hydrolysis of the trifluoroacetyl group. Degradation products (e.g., 5-aminopentanoic acid and trifluoroacetic acid) are quantified using calibration curves. Computational modeling (DFT or molecular dynamics) predicts hydrolysis rates based on electronic effects of the trifluoromethyl group, which stabilizes the acyl intermediate but increases susceptibility to nucleophilic attack .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Methodology : Racemization at the α-carbon is minimized by:
- Using low-basicity coupling agents (e.g., DIC (Diisopropylcarbodiimide) instead of EDCI).
- Conducting reactions at sub-0°C to reduce base-catalyzed enolization.
- Incorporating additives like Oxyma Pure® to suppress side reactions. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (>99% achievable with optimized protocols) .
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite screens derivatives against target proteins (e.g., enzymes with hydrophobic active sites, where the trifluoroacetyl group enhances binding).
- QSAR Models : Machine learning algorithms (e.g., Random Forest) correlate structural descriptors (e.g., logP, polar surface area) with experimental IC values from enzyme inhibition assays. Validated models guide the design of derivatives with improved potency .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields of this compound across studies?
- Methodology :
- Reaction Parameter Audit : Compare solvent polarity, temperature, and catalyst loading. For example, yields drop in protic solvents (e.g., methanol) due to competing hydrolysis.
- Side-Product Identification : LC-MS traces may reveal unreacted starting materials or dimerization byproducts. Adjusting stoichiometry (excess acid chloride) or switching to aprotic solvents (e.g., THF) often resolves issues .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?
- Methodology :
- Fluorescence-Based Assays : Measure inhibition of proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).
- Kinetic Analysis : Determine values via Lineweaver-Burk plots. The trifluoroacetyl group’s electron-withdrawing effects enhance competitive inhibition by stabilizing transition-state analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
